![molecular formula C16H18F2N2O2S B7633469 N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide
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Overview
Description
N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide, commonly known as DASA-58, is a small molecule that has shown potential in the field of scientific research. It belongs to the class of sulfonamides and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
DASA-58 works by inhibiting the activity of protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKD is overexpressed in various types of cancer and is associated with tumor growth and metastasis. DASA-58 has been shown to inhibit the activity of PKD and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DASA-58 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of PKD. Additionally, it has been found to induce apoptosis in cancer cells and reduce tumor growth in vivo. DASA-58 has also been studied for its potential in the treatment of neuronal diseases and has been found to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
DASA-58 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been extensively studied for its mechanism of action and biochemical and physiological effects. However, DASA-58 also has some limitations. It can be toxic at high concentrations and may have off-target effects. Additionally, it has not been extensively studied in clinical trials and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 analogs that have improved potency and selectivity. Additionally, DASA-58 could be studied in combination with other anticancer agents to enhance its efficacy. Further studies are also needed to determine the safety and efficacy of DASA-58 in humans and to explore its potential in the treatment of neuronal diseases.
Synthesis Methods
The synthesis of DASA-58 involves a multi-step process that starts with the reaction of 2,3-difluorobenzenesulfonyl chloride with 2-methyl-N-(4-nitrophenyl)propan-2-amine. The resulting product is then reduced with palladium on carbon to obtain the intermediate compound, which is further reacted with dimethylamine to yield the final product, DASA-58. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
DASA-58 has been found to have various scientific research applications, including the study of cancer, inflammation, and neuronal diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DASA-58 has also been studied for its potential in the treatment of Alzheimer's disease and other neuronal disorders.
properties
IUPAC Name |
N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S/c1-11-7-8-12(10-20(2)3)9-14(11)19-23(21,22)15-6-4-5-13(17)16(15)18/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCIMVWPTCTBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)NS(=O)(=O)C2=CC=CC(=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide |
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